Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate
Overview
Description
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C15H20FNO3 and its molecular weight is 281.32 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate is a compound of interest due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C14H18FNO3
- Molecular Weight : 273.30 g/mol
- CAS Number : 1052611-84-3
- SMILES Notation : CC(C1=C(N(C(=O)OC)C(C=C1)F)C(CO)C)C
Synthesis
The synthesis of this compound involves several steps typically including the formation of the pyrrolidine ring followed by functionalization at the hydroxymethyl and fluorophenyl positions. Specific reaction conditions and reagents can vary, but a common approach includes the use of fluorinated aromatic compounds to introduce the fluorine substituent.
Neuroprotective Effects
Preliminary research indicates that compounds with similar structures may exhibit neuroprotective effects. The presence of the hydroxymethyl group is hypothesized to enhance interactions with neurotransmitter systems, potentially offering benefits in neurodegenerative disease models.
Case Studies
- Study on Fluorinated Pyrrolidine Derivatives : A study focused on various fluorinated pyrrolidine derivatives demonstrated that modifications at the fluorine position significantly impacted their biological activities. The study highlighted how structural variations could lead to enhanced selectivity for cancer cell types while minimizing toxicity to normal cells.
- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration have shown that similar compounds can reduce apoptotic markers in neuronal tissues. These findings suggest that this compound could potentially offer protective effects against neuronal cell death.
Properties
IUPAC Name |
methyl 5-(2-fluorophenyl)-4-(hydroxymethyl)-1,2-dimethylpyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(14(19)20-3)8-10(9-18)13(17(15)2)11-6-4-5-7-12(11)16/h4-7,10,13,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRSHGSKTLXEPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2F)CO)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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